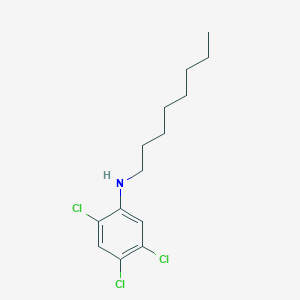

![molecular formula C15H13ClN2S B1389519 N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1207022-20-5](/img/structure/B1389519.png)

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine

Descripción general

Descripción

“N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H13ClN2S and a molecular weight of 288.8 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the FT-IR of a similar compound showed peaks at 1212 (C–O), 1270 (C–S), 1652 (C=N), 1664 (amide C=O), 3135–3155 (–NH) .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Compounds similar to N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine have been synthesized and analyzed for their anti-inflammatory properties . These compounds were evaluated for anti-inflammatory activity and among the series, certain compounds demonstrated excellent COX-2 SI values (SI\u2009=\u2009103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Molecular Characterization

The compound can be used in molecular characterization studies. For instance, a derivative of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine was obtained from cationic imino Diels–Alder reaction catalyzed by BF 3.OEt 2. Molecular characterization was performed by 1 H and 13 C NMR, Fourier transform-infrared and gas chromatography-mass spectrometry .

X-ray Powder Diffraction Data Analysis

The compound can be used in X-ray powder diffraction data analysis. The X-ray powder diffraction (XRPD) pattern for a similar compound was analyzed and found to be crystallized in an orthorhombic system with space group Fdd 2 (No. 43) and refined unit-cell parameters .

Synthesis of Novel Derivatives

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine can be used as a starting material for the synthesis of novel derivatives. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound can be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of the NSAIDs is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Inhibition of Biosynthesis of Prostaglandins

The compound can be used in research related to the inhibition of biosynthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine interacts with COX enzymes, inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of pro-inflammatory mediators from arachidonic acid . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

Its cox inhibitory activity has been measured, with ic50 values of 741–1134 μM reported for COX-1 inhibition .

Result of Action

The inhibition of COX enzymes by N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and associated symptoms .

Action Environment

The action, efficacy, and stability of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine can be influenced by various environmental factors. It’s important to note that like many other compounds, its stability, efficacy, and bioavailability could potentially be affected by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

The future directions for the research of similar compounds could involve further evaluation of their anti-inflammatory properties and the development of novel anthelmintic compounds . The development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents is a potential area of research .

Propiedades

IUPAC Name |

N-benzyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-7-12(16)8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKYSCBURSHZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)

![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)

![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)

![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)

![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)

![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)

![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)

![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)

![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)

![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)

![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)